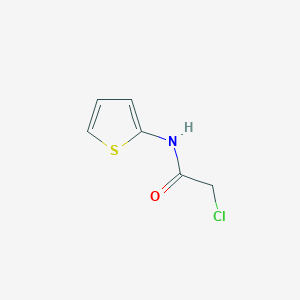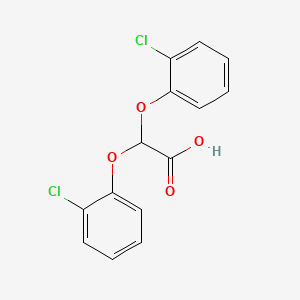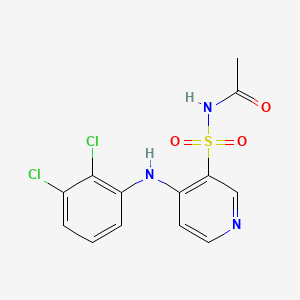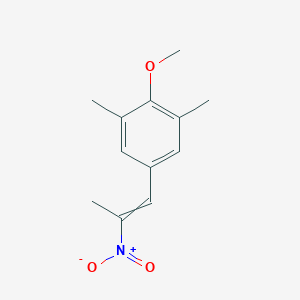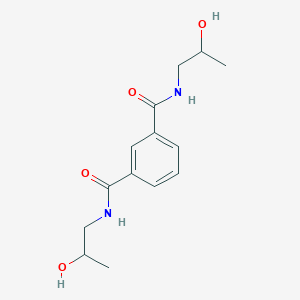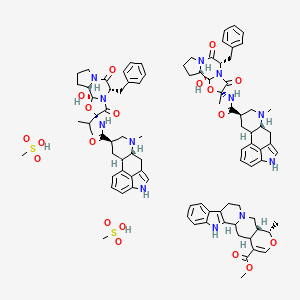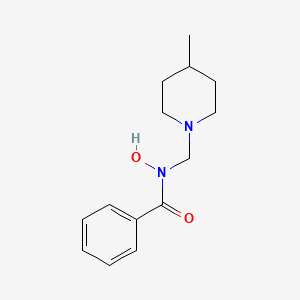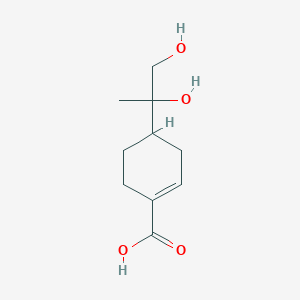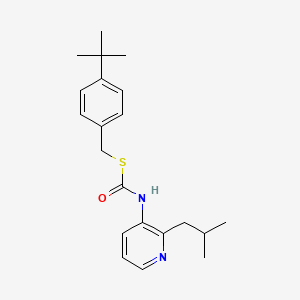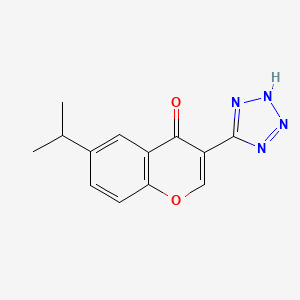
(1-Chloropropylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloropropylidene)propanedinitrile is an organic compound with the chemical formula C₆H₅ClN₂. This compound is characterized by the presence of a chlorinated propylidene group attached to a propanedinitrile moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropropylidene)propanedinitrile typically involves the reaction of propanedinitrile with chlorinated reagents under controlled conditions. One common method is the chlorination of propanedinitrile using thionyl chloride or phosphorus pentachloride, which introduces the chlorine atom into the molecule. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: (1-Chloropropylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted propanedinitrile derivatives.
Addition Reactions: The double bond in the propylidene group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to yield the corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Addition Reactions: Electrophiles like bromine, iodine, or hydrogen halides are used in the presence of catalysts or under UV light.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted propanedinitrile derivatives, halogenated compounds, and functionalized organic molecules that serve as intermediates in further synthetic processes.
Scientific Research Applications
(1-Chloropropylidene)propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents. Its derivatives have shown promise in the treatment of various diseases.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. It is also employed in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of (1-Chloropropylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins, nucleic acids, and enzymes. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Malononitrile (Propanedinitrile): A simpler analog without the chlorinated propylidene group. It is widely used in organic synthesis and as a building block for various chemical reactions.
Cyanoacetonitrile: Another related compound with a similar nitrile functional group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Dicyanomethane: A compound with two nitrile groups attached to a central carbon atom. It is used as a precursor in the synthesis of heterocyclic compounds and other organic molecules.
Uniqueness: (1-Chloropropylidene)propanedinitrile is unique due to the presence of the chlorinated propylidene group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific chemical transformations and applications that are not possible with simpler nitrile compounds.
Properties
CAS No. |
41808-48-4 |
|---|---|
Molecular Formula |
C6H5ClN2 |
Molecular Weight |
140.57 g/mol |
IUPAC Name |
2-(1-chloropropylidene)propanedinitrile |
InChI |
InChI=1S/C6H5ClN2/c1-2-6(7)5(3-8)4-9/h2H2,1H3 |
InChI Key |
SLKYHGGYZIAGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


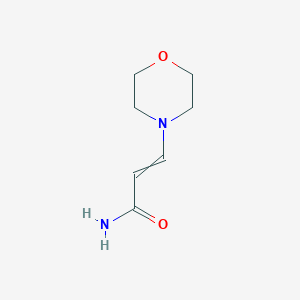
![{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14651662.png)
![Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14651672.png)
